molecular formula C18H20N2O2 B11831127 3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B11831127
M. Wt: 296.4 g/mol
InChI Key: UPHNHECGXZBDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a methoxy-substituted phenyl group attached to the azetidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The ethyl and methoxy phenyl groups can be introduced through nucleophilic substitution reactions.

    Amination: The amino group can be introduced via reductive amination or through the use of amine protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-ethylphenyl)-4-(3-hydroxyphenyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the specific combination of substituents on the azetidinone ring. The presence of both ethyl and methoxy groups, along with the amino group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O2/c1-3-12-7-9-14(10-8-12)20-17(16(19)18(20)21)13-5-4-6-15(11-13)22-2/h4-11,16-17H,3,19H2,1-2H3

InChI Key

UPHNHECGXZBDJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.